molecular formula C13H10ClNO3 B6330230 2-(5-Chloro-2-methoxyphenyl)isonicotinic acid CAS No. 376594-24-0

2-(5-Chloro-2-methoxyphenyl)isonicotinic acid

Cat. No.: B6330230
CAS No.: 376594-24-0
M. Wt: 263.67 g/mol
InChI Key: AGJKFPDDRWYGSA-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxyphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, which is attached to the isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methoxyphenyl)isonicotinic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxyphenyl)isonicotinic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)isonicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as the suppression of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: A simpler analog without the chloro and methoxy substituents.

    2-Methoxyisonicotinic acid: Lacks the chloro substituent.

    5-Chloroisonicotinic acid: Lacks the methoxy substituent

Uniqueness

2-(5-Chloro-2-methoxyphenyl)isonicotinic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-12-3-2-9(14)7-10(12)11-6-8(13(16)17)4-5-15-11/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJKFPDDRWYGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610509
Record name 2-(5-Chloro-2-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376594-24-0
Record name 2-(5-Chloro-2-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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